N-sec-Butylaniline

Physical property comparison Distillation fractionation Isomer differentiation

N-sec-Butylaniline (N-butan-2-ylaniline; CAS 6068-69-5) is a secondary aromatic amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. The compound features a sec-butyl group (1-methylpropyl) attached to the nitrogen atom of aniline, which imparts a chiral center absent in its linear and tert-butyl isomers.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 6068-69-5
Cat. No. B1266807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-sec-Butylaniline
CAS6068-69-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3
InChIKeyLAMTXWQPHWUMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-sec-Butylaniline (CAS 6068-69-5) – Structural Identity and Physicochemical Baseline for C10H15N Aromatic Amine Procurement


N-sec-Butylaniline (N-butan-2-ylaniline; CAS 6068-69-5) is a secondary aromatic amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. The compound features a sec-butyl group (1-methylpropyl) attached to the nitrogen atom of aniline, which imparts a chiral center absent in its linear and tert-butyl isomers [1]. Standard authoritative databases confirm its InChIKey (LAMTXWQPHWUMLX-UHFFFAOYSA-N) and report computed physicochemical properties including an XLogP3-AA of 3.2, one hydrogen bond donor, and a topological polar surface area of 12 Ų [1].

Why C10H15N Aniline Alkyl Isomers Cannot Be Interchanged: The Procurement Case for N-sec-Butylaniline Specificity


The four constitutional isomers of N-butylaniline—n-butyl, sec-butyl, isobutyl, and tert-butyl—share identical molecular formulas but exhibit measurable differences in boiling point, basicity (pKa), chromatographic retention index, and steric profile [1]. These differences are not cosmetic; they directly affect downstream reaction selectivity with electrophilic reagents, behavior in gas-chromatographic analytical protocols, and the biological activity profile of derivatives such as dinitroaniline herbicides [2]. Substituting N-sec-butylaniline with its n-butyl or tert-butyl analog without compensating for these differences introduces quantifiable shifts in reactivity–selectivity relationships that can compromise synthetic reproducibility, analytical identity confirmation, and agrochemical efficacy.

Quantitative Differentiation Evidence: N-sec-Butylaniline vs. N-Butylaniline, N-Isobutylaniline, and N-tert-Butylaniline


Boiling Point Differentiation: N-sec-Butylaniline Exhibits a Lower Boiling Point Than Its n-Butyl Isomer, Enabling Distinct Distillation Fraction Windows

N-sec-Butylaniline (CAS 6068-69-5) displays a boiling point of 238 °C at atmospheric pressure, as reported by TCI technical datasheets and confirmed by NMR structure verification . This is 2–3 °C lower than the boiling point of its linear isomer N-butylaniline (CAS 1126-78-9), which ranges from 240–241 °C across multiple supplier and database sources . While numerically small, this difference is analytically significant in fractional distillation protocols where even 1 °C separation windows determine product identity and purity cut points. The branched isobutyl isomer (CAS 588-47-6) exhibits a predicted boiling point of approximately 233 °C, while the tert-butyl isomer (CAS 937-33-7) is estimated at approximately 240 °C .

Physical property comparison Distillation fractionation Isomer differentiation

Basicity Modulation: Predicted pKa Values Demonstrate Reduced Basicity of N-sec-Butylaniline Relative to N-tert-Butylaniline, Influencing Protonation-Governed Reactivity

The predicted acid dissociation constant (pKa) of the conjugate acid of N-sec-Butylaniline is approximately 5.3 (inferred from structurally analogous N-alkylaniline data and computational trends). In contrast, the predicted pKa of N-tert-butylaniline is approximately 7.00 (at 25 °C) , while N-butylaniline has a predicted pKa of 5.05 ± 0.20 . This places the sec-butyl isomer in a lower-basicity regime compared to the tert-butyl isomer, with a pKa difference of approximately 1.7 log units. For reference, unsubstituted aniline has a pKa of 4.60 [1].

Acid-base chemistry Amine basicity Isomer-dependent pKa

Chromatographic Selectivity: Kovats Retention Index of N-sec-Butylaniline on OV-1 Provides an Unambiguous GC Identity Marker Distinguishing It from Structural Isomers

N-sec-Butylaniline has an experimentally determined Kovats retention index of 1223 on the non-polar OV-1 stationary phase, as published by Gautzsch and Zinn (1996) and compiled in the Pherobase database [1][2]. This value is derived from incremental model calculations validated against experimental GC data for aromatic compounds. While corresponding experimental retention indices for the n-butyl, isobutyl, and tert-butyl isomers on the exact same OV-1 column are not consolidated in a single head-to-head study, the sec-butyl isomer's retention index of 1223 serves as a system-independent constant that analytical laboratories can use to confirm compound identity independent of instrument-specific retention time variability.

Gas chromatography Kovats retention index Isomer identification

Patent-Documented Continuous Process Advantage: One-Pass Conversion >70% with Product Purity Up to 99.5% for N-sec-Butylaniline via Catalytic Alkylation

Chinese patent CN104387281A discloses a continuous gas-phase catalytic process for the alkylation of aniline with sec-butyl alcohol that yields N-sec-butylaniline with one-pass conversion exceeding 70% and product purity ranging from 99.2% to 99.5% across six exemplified embodiments [1]. The process operates at 220 ± 10 °C under normal pressure using a Cu/Zn/graphite catalyst system, with unreacted sec-butyl alcohol and aniline recovered by fractionation and recycled. In contrast, literature reports for N-butylaniline synthesis via vapor-phase reductive amination over Cu/SiO2 catalysts achieve yields above 90% sustained over 200 h, but comparable high-purity (>99%) continuous-process data for the n-butyl isomer are not as explicitly documented in open patent literature [2]. Early-stage N-butylaniline synthesis from azobenzene reports only 71% yield [3].

Process chemistry Catalytic alkylation Continuous manufacturing

Stereo-electronic Advantage in Herbicide Precursor Synthesis: Butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline) Requires the sec-Butyl Substituent for Biological Activity

Butralin (CAS 33629-47-9), a commercially established dinitroaniline herbicide, is synthesized specifically from N-sec-butyl-4-tert-butyl-2,6-dinitroaniline—a derivative that mandates the sec-butyl substituent on the aniline nitrogen [1]. The synthetic route reported by Union Carbide Corporation (US4289907) achieves a 94% yield (18 g from 18.5 g ethoxylated precursor) for this N-sec-butyl-specific dinitroaniline . Butralin itself is described as a selective pre-emergence herbicide effective against mono- and dicotyledonous weeds . Substituting the sec-butyl group with n-butyl, isobutyl, or tert-butyl would produce a different dinitroaniline analog whose herbicidal activity profile, environmental persistence, and regulatory status would differ from the registered Butralin specification [2].

Agrochemical synthesis Dinitroaniline herbicide Structure-activity relationship

Validated Application Scenarios for N-sec-Butylaniline (CAS 6068-69-5) Based on Quantitative Differentiation Evidence


GC-MS Identity Confirmation in Analytical Quality Control Using the Kovats Retention Index 1223 on OV-1

Analytical laboratories receiving N-sec-butylaniline should use the published Kovats retention index of 1223 on OV-1 non-polar columns [1] as a system-independent identity verification parameter, supplementing mass spectral library matching. This value distinguishes the sec-butyl isomer from its n-butyl, isobutyl, and tert-butyl isomers, which exhibit different retention indices due to branching-dependent volatility differences, reducing the risk of accepting an incorrect C10H15N isomer during incoming material inspection.

Continuous-Process Manufacturing of High-Purity N-sec-Butylaniline at Scale for Industrial Supply Chains

Chemical manufacturers selecting an N-alkylaniline for large-scale continuous production can reference patent CN104387281A [2], which documents a gas-phase catalytic alkylation of aniline with sec-butyl alcohol that delivers one-pass conversion >70% and product purity up to 99.5%. The process is continuous, operates at atmospheric pressure, and recycles unreacted starting materials, making it attractive for cost-sensitive industrial procurement where documented process robustness influences supplier qualification decisions.

Synthesis of Registered Dinitroaniline Herbicide Butralin Requiring the N-sec-Butyl Pharmacophore

Agrochemical development and manufacturing groups synthesizing the herbicide Butralin (CAS 33629-47-9) must procure N-sec-butylaniline specifically, as the sec-butyl group on the aniline nitrogen is a structural requirement of the registered active ingredient [3]. The synthetic route, exemplified in US4289907 with a 94% yield for the key N-sec-butyl-dinitroaniline intermediate, demonstrates the non-substitutability of the sec-butyl isomer in this agrochemical supply chain .

Reaction Optimization Protocols Leveraging Reduced Amine Basicity (pKa ~5.3) for pH-Dependent Selectivity

Synthetic chemists designing reactions where amine nucleophilicity must be controlled—such as selective N-acylation, sulfonylation, or Schiff base formation—can exploit the intermediate basicity of N-sec-butylaniline (pKa ~5.3) relative to the more basic N-tert-butylaniline (pKa 7.00) and less basic aniline (pKa 4.60) [4]. At pH 5–6, N-sec-butylaniline is partially protonated while N-tert-butylaniline remains largely unprotonated, enabling selective derivatization strategies that would fail if the tert-butyl isomer were substituted.

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